Isodecyl isooctyl phthalate is a complex chemical compound belonging to the class of phthalates, specifically categorized as a dialkyl ortho-phthalate. It is primarily utilized as a plasticizer to enhance the flexibility and durability of various plastic materials. The compound is often found in products such as adhesives, coatings, and sealants, where it contributes to improved performance characteristics.
Isodecyl isooctyl phthalate is derived from the esterification of isodecyl alcohol and isooctyl alcohol with phthalic anhydride. This process results in a mixture of various isomers, which can include branched and linear alkyl chains. The compound is typically produced in industrial settings, where large quantities are synthesized for commercial use.
Isodecyl isooctyl phthalate falls under the classification of high production volume chemicals due to its widespread application in consumer products. It is recognized for its low volatility and hydrophobic nature, making it suitable for use in various formulations without significant evaporation or leaching into the environment.
The synthesis of isodecyl isooctyl phthalate generally involves two main steps:
The reaction typically requires temperatures between 150°C to 200°C and may take several hours to ensure complete conversion of reactants to product. The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product.
Isodecyl isooctyl phthalate has a complex molecular structure characterized by two long alkyl chains attached to a central phthalate moiety. The general formula can be represented as:
This structure features:
Isodecyl isooctyl phthalate can undergo several chemical reactions:
The hydrolysis reaction typically requires acidic or basic conditions and can be accelerated by heat or catalysts. The resulting monoesters are often used as biomarkers in toxicological studies due to their stability and prevalence in biological systems.
The mechanism of action for isodecyl isooctyl phthalate involves its role as a plasticizer within polymer matrices. It interacts with polymer chains, reducing intermolecular forces and increasing chain mobility, which leads to enhanced flexibility and durability of the final product.
Research indicates that exposure to high concentrations can lead to metabolic transformations within biological systems, resulting in various metabolites that may exhibit different toxicological profiles compared to the parent compound .
Relevant data indicate that its low volatility makes it suitable for applications requiring prolonged stability without significant loss through evaporation .
Isodecyl isooctyl phthalate finds applications across various scientific fields:
Isodecyl isooctyl phthalate (IIP), a high-molecular-weight phthalate ester complex, undergoes rigorous assessment for endocrine disruption potential through the EATS (Estrogen, Androgen, Thyroid, Steroidogenesis) framework. This evaluation integrates in silico, in vitro, and in vivo data to characterize interactions with key hormonal pathways [1] [5].
IIP and its primary metabolites demonstrate negligible binding affinity for estrogen receptors (ERα and ERβ) in standardized in vitro assays. High-throughput screening (ToxCast/Tox21) revealed no agonist or antagonist activity across 18 ER-related assays, including cell proliferation assays in ER-positive MCF-7 cells and yeast estrogen screening systems [1] [5]. Quantitative Structure-Activity Relationship (QSAR) modeling predicts low binding potential due to:
Table 1: In Vitro Estrogen Pathway Assessment of IIP
Assay System | Endpoint Measured | Activity | Potency (Compared to E2) |
---|---|---|---|
MCF-7 Cell Proliferation | ER-dependent growth | Inactive | N/A |
ERα Binding (Competitive) | Receptor displacement | Inactive | <0.1% |
ERβ Binding (Competitive) | Receptor displacement | Inactive | <0.1% |
Estrogen Response Element (ERE) | Transcriptional activation | Inactive | N/A |
HTTr ER Pathway Panel | 18 high-throughput assays | All negative | N/A |
Comprehensive in vivo studies in mammalian models show no adverse effects on androgen-dependent developmental processes:
Table 2: In Vivo Androgen Pathway Evaluation of IIP
Study Model | Exposure Window | Critical Endpoints | Key Findings |
---|---|---|---|
Rat (F1 generation) | GD 12-PND 21 | Anogenital distance (AGD) | No significant alterations |
Rat Fetuses | GD 16-20 | Fetal testicular testosterone | ≤8% change vs. controls (NS) |
Adult Male Rats | 28-day subchronic | Serum testosterone, LH, FSH | No dose-related changes |
Mouse (Peripubertal) | PND 22-35 | Seminal vesicle weight, sperm count | No adverse effects |
IIP exhibits complex but non-adverse interactions with thyroid regulation:
Conflicting data exists on iodide uptake modulation, with some in vitro models suggesting promoter activation of the human sodium/iodide symporter gene [1]. However, the absence of adverse histopathological outcomes in comprehensive toxicology studies indicates these perturbations remain within homeostatic compensation limits.
IIP shows minimal impact on steroidogenic pathways in gonadal tissues:
Weight-of-evidence (WoE) assessments per ECHA/EFSA criteria conclude no biologically plausible link exists between transient biochemical changes and adverse steroidogenic outcomes in intact mammalian systems [1] [5].
Table 3: Steroidogenesis Pathway Assessment of IIP
Experimental System | Key Endpoints | Results |
---|---|---|
H295R Adrenocortical Cell Line | Cortisol, aldosterone, estradiol output | No significant change (≤20% vs. control) |
Mouse Leydig Cell Primary Culture | cAMP production, StAR protein expression | Unaffected at ≤100 µM |
Rat Testis Explants (ex vivo) | Testosterone synthesis (basal/hCG-stim) | <10% inhibition at 250 µM |
Fetal Testis Xenotransplantation | Germ cell survival, androgen secretion | No adverse effects at 500 mg/kg/day |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: